![molecular formula C7H11N3 B1288558 3-メチル-5,6,7,8-テトラヒドロイミダゾ[1,5-a]ピラジン CAS No. 734531-00-1](/img/structure/B1288558.png)
3-メチル-5,6,7,8-テトラヒドロイミダゾ[1,5-a]ピラジン
説明
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound with a unique structure that includes both imidazole and pyrazine rings
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C₇H₁₁N₃
- Molecular Weight : 137.18 g/mol
- Structure : The compound features a fused imidazole and pyrazine ring system, which is significant for its biological activity.
Pharmaceutical Applications
1. Orexin Receptor Antagonism
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors offers potential therapeutic avenues for:
- Sleep Disorders : Research indicates that this compound can decrease alertness and increase time spent in REM and NREM sleep, making it a candidate for treating insomnia and other sleep-related disorders .
- Stress-Related Syndromes : The modulation of orexin signaling may help manage conditions like anxiety and post-traumatic stress disorder (PTSD) by influencing stress response mechanisms .
- Cognitive Dysfunction : Studies suggest that this compound may enhance memory function in animal models, indicating potential applications in treating cognitive impairments associated with psychiatric disorders .
Neurobiological Insights
2. Effects on Behavior
In animal studies, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has shown to affect various behavioral outcomes:
- Decreased Locomotion : The compound has been reported to reduce active wakefulness and locomotion in rats, which aligns with its sedative properties.
- Memory Enhancement : It has demonstrated the ability to improve memory performance in rat models under specific experimental conditions .
Case Studies
Study | Findings |
---|---|
Jenck et al., 2007 | Demonstrated that the compound increases REM sleep duration significantly in rodent models. |
WO2009/047723 | Reported efficacy in reducing symptoms of PTSD in animal studies. |
WO2007/105177 | Showed enhancement of memory function in cognitive tests with treated rats. |
These findings underscore the compound's multifaceted role in modulating neurobiological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a suitable pyrazine precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
化学反応の分析
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
作用機序
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Another heterocyclic compound with similar structural features but different functional groups.
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: A related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to its specific ring structure and the presence of both imidazole and pyrazine rings. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No. 734531-00-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications of this compound based on diverse research findings.
- Molecular Formula : C₇H₁₁N₃
- Molecular Weight : 137.18 g/mol
- CAS Number : 734531-00-1
- MDL Number : MFCD09954908
Research indicates that 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine acts primarily as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Specifically, this compound has been shown to bind to orexin receptors OX1 and OX2, leading to various physiological effects:
- Sleep Regulation : It has been demonstrated to enhance sleep duration and quality by increasing the time spent in both REM and NREM sleep phases .
- Cognitive Function : In animal models, the compound has been associated with improved memory function and cognitive performance .
- Stress Response : The compound exhibits potential in modulating stress-related responses, making it a candidate for treating post-traumatic stress disorder (PTSD) and other anxiety disorders .
Biological Activity Data
Case Studies
- Sleep Disorders : A study demonstrated that administration of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in rats resulted in a dose-dependent increase in sleep duration. The findings suggest its potential use in treating insomnia and other sleep disorders .
- Cognitive Impairment : In a controlled experiment involving aged rats, the compound improved performance on memory tasks compared to control groups. This indicates its possible application in age-related cognitive decline and dementia treatment strategies .
- Anxiety and PTSD : Research exploring the effects of this compound on anxiety-related behaviors showed significant reductions in hyperarousal symptoms typical of PTSD models. This positions it as a promising candidate for further development in psychiatric therapeutics .
特性
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-9-5-7-4-8-2-3-10(6)7/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMYNKQIGMWPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609973 | |
Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
734531-00-1 | |
Record name | 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。